molecular formula C35H55FeN6O12 B049162 N(alpha)-Dimethylcoprogen CAS No. 117892-97-4

N(alpha)-Dimethylcoprogen

Cat. No.: B049162
CAS No.: 117892-97-4
M. Wt: 807.7 g/mol
InChI Key: JDHISTLPUACCFK-IYMJAPOQSA-N
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Description

N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore first isolated from the pathogenic fungus Alternaria longipes (ATCC 26293) and later identified as a major siderophore in Fusarium dimerum . Structurally, it is an Nα-dimethylated analog of coprogen, a well-characterized iron-chelating compound. Its identification was achieved through advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and fast-atom-bombardment (FAB) mass spectroscopy, which confirmed the dimethylation at the Nα position and the trihydroxamate backbone essential for iron(III) coordination . Siderophores like this compound play critical roles in fungal virulence by scavenging iron from host environments, thereby overcoming host nutritional immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(alpha)-Dimethylcoprogen typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and other organic compounds.

    Condensation Reactions: These starting materials undergo condensation reactions to form the core structure of the compound.

    Methylation: The key step in the synthesis is the methylation of the amino group, which is achieved using methylating agents under controlled conditions.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: N(alpha)-Dimethylcoprogen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.

    Reduction: Reduction reactions can modify the functional groups in the compound, altering its reactivity and binding affinity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Iron-Binding Studies : N(alpha)-Dimethylcoprogen serves as a model compound to study iron-binding mechanisms. It aids in the development of new iron-chelating agents that can be used in various chemical applications.

2. Biology

  • Microbiological Studies : This compound is utilized to understand iron acquisition in bacteria and fungi. Research indicates that exogenous application enhances the virulence of certain fungal pathogens, demonstrating its role in microbial ecology .
  • Pathogen Interaction : In studies involving Alternaria brassicicola, this compound was shown to restore virulence in strains lacking the ability to produce siderophores, highlighting its importance in pathogenicity and host interactions .

3. Medicine

  • Treatment of Iron-Related Disorders : The compound is being investigated for potential therapeutic uses, particularly in conditions related to iron metabolism. Its ability to chelate iron makes it a candidate for drug delivery systems targeting iron overload conditions .
  • Diagnostic Applications : Siderophores like this compound are being explored for their utility in imaging invasive fungal infections, such as those caused by Aspergillus species, using radiolabeled variants .

4. Industry

  • Bioremediation : this compound can be applied in bioremediation processes where efficient iron transport is necessary for microbial degradation of pollutants .
  • Agricultural Applications : Its role in enhancing plant resistance against pathogens through improved iron acquisition positions it as a valuable tool in sustainable agriculture .

Comparative Analysis with Other Siderophores

Siderophore Binding Affinity Source Applications
This compoundHighFungiMicrobial ecology, medicine
EnterobactinVery HighBacteriaIron transport
FerrichromeModerateFungiClinical applications
DesferrioxamineHighBacteria/FungiClinical use for iron overload

Case Studies

  • Virulence Restoration in Fungal Pathogens
    • A study demonstrated that the application of this compound significantly restored the virulence of Alternaria brassicicola mutants deficient in siderophore production when exposed to maize plants . This highlights the compound's role in enhancing pathogen fitness through improved iron acquisition.
  • Iron Acquisition Mechanisms
    • Research on Cochliobolus heterostrophus showed that exogenous application of this compound increased virulence and tolerance to oxidative stress under iron-limited conditions, emphasizing its importance in microbial survival strategies .
  • Diagnostic Imaging
    • The potential use of radiolabeled this compound for imaging fungal infections has been explored, indicating its applicability in clinical diagnostics and patient management strategies .

Mechanism of Action

The mechanism of action of N(alpha)-Dimethylcoprogen involves its ability to bind iron ions with high affinity. This binding is facilitated by the presence of specific functional groups in the molecule that coordinate with iron. The compound forms a stable complex with iron, which can then be transported across cell membranes. This process is crucial for microorganisms to acquire iron from their environment, which is essential for their growth and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N(alpha)-Dimethylcoprogen belongs to a family of coprogen-derived siderophores, including neocoprogen I and isoneocoprogen I , which are also produced by Alternaria longipes. Below is a detailed comparison based on structural, biosynthetic, and functional characteristics:

Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Source Organisms Key Structural Features
This compound C₃₁H₄₉FeN₆O₁₁ 737.6 Alternaria longipes, Fusarium dimerum Nα-dimethylated coprogen analog; trihydroxamate iron-binding sites
Neocoprogen I Not reported Not reported Alternaria longipes Structural isomer of coprogen; differs in hydroxyl group arrangement
Isoneocoprogen I Not reported Not reported Alternaria longipes Structural isomer with distinct hydroxyl and methyl group positioning
N(alpha)-Dimethylisoneocoprogen I C₃₁H₄₉FeN₆O₁₁ 737.6 Alternaria longipes Nα-dimethylated derivative of isoneocoprogen I; identical molecular weight to dimethylcoprogen but distinct stereochemistry

Key Observations :

  • This compound and N(alpha)-Dimethylisoneocoprogen I share the same molecular formula (C₃₁H₄₉FeN₆O₁₁) and weight (737.6 g/mol) but differ in stereochemical configurations, highlighting the importance of structural isomerism in siderophore diversity .

Functional and Ecological Roles

  • Iron Affinity : All trihydroxamate siderophores in this family exhibit high affinity for Fe³⁺, but dimethylated variants like this compound may confer competitive advantages in iron-scarce environments due to enhanced stability or uptake efficiency .
  • Pathogenicity : Production of this compound by Fusarium dimerum underscores its role in fungal virulence, enabling iron acquisition during host infection .

Research Findings and Implications

  • Structural Insights: The dimethylation site in this compound was confirmed via partial hydrolysis and mass spectrometry, distinguishing it from non-methylated coprogen .
  • Ecological Significance: Comparative genomic studies highlight the widespread occurrence of dimethylcoprogen-like gene clusters in pathogenic fungi, suggesting a universal strategy for iron acquisition .

Biological Activity

N(alpha)-Dimethylcoprogen is a siderophore, a type of molecule produced by microorganisms to sequester iron from the environment, which is crucial for their growth and virulence. This compound has garnered attention in various fields, including microbiology, medicine, and agriculture, due to its significant biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from L-ornithine and features a hydroxamate group that facilitates high-affinity binding to ferric ions (Fe³⁺). The synthesis typically involves:

  • Starting Materials : Amino acids and organic compounds.
  • Condensation Reactions : Formation of the core structure.
  • Methylation : Methylation of the amino group using methylating agents.
  • Purification : Techniques such as chromatography to achieve high purity.

The primary mechanism of action for this compound involves its ability to bind iron ions effectively. This binding is essential for microbial iron acquisition, especially under conditions where iron is scarce. The compound forms stable complexes with iron, allowing microorganisms to transport these complexes across cell membranes, which is vital for their metabolic processes .

Iron Acquisition

This compound plays a crucial role in the iron acquisition systems of various fungi and bacteria. Studies have demonstrated that this siderophore can restore virulence in fungal strains lacking functional siderophore production pathways. For instance, in Cochliobolus heterostrophus, the deletion of the nonribosomal peptide synthetase gene (NPS6) led to reduced virulence and increased sensitivity to oxidative stress. Supplementing with this compound restored virulence levels .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties by inhibiting the growth of certain pathogens through iron chelation. This mechanism not only limits iron availability for competing pathogens but also enhances the survival of siderophore-producing organisms .

Case Studies

  • Virulence Restoration in Fungi :
    A study demonstrated that adding 200 µM this compound fully restored the virulence of a Cochliobolus heterostrophus Δnps6 strain in Arabidopsis plants, underscoring its role in fungal pathogenicity .
  • Siderophore Production :
    In Aspergillus fumigatus, it was shown that this compound is crucial for maintaining iron homeostasis during infection, highlighting its importance in clinical settings where fungal infections are prevalent .
  • Siderophore Diversity :
    A comprehensive analysis revealed that this compound belongs to a broader family of coprogen-type siderophores, which share similar biosynthetic pathways but differ in their acylation patterns and biological functions .

Applications

This compound has several applications across different fields:

  • Microbiology : Used as a model compound for studying microbial iron acquisition mechanisms.
  • Medicine : Investigated for potential therapeutic applications in treating iron-related disorders and enhancing drug delivery systems.
  • Agriculture : Explored as a biocontrol agent against plant pathogens by inhibiting their growth through competitive iron chelation .

Q & A

Q. Basic: What methodologies are recommended for isolating and characterizing N(alpha)-Dimethylcoprogen from fungal sources?

Answer:

  • Isolation : Cultivate pathogenic fungi (e.g., Alternaria longipes ATCC 26293) under iron-deficient conditions to induce siderophore production. Extract compounds using solvent partitioning (e.g., ethyl acetate) followed by chromatographic purification (HPLC or column chromatography) .
  • Characterization : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) for structural elucidation and fast-atom bombardment mass spectroscopy (FAB-MS) to confirm molecular weight. Compare spectral data with known analogs like coprogen to identify dimethylation patterns .

Q. Advanced: How can researchers resolve contradictions in reported iron-binding affinities of this compound across studies?

Answer:

  • Triangulation : Cross-validate results using multiple assays (e.g., chrome azurol sulfonate (CAS) assay, UV-Vis spectrophotometry under standardized pH and ionic strength).
  • Statistical Reliability : Apply Krippendorff’s Alpha to assess inter-rater agreement in data interpretation, ensuring a threshold ≥0.80 for robust reliability .
  • Contextual Variables : Control for environmental factors (e.g., fungal strain variability, iron availability during cultivation) that may influence siderophore production .

Q. Basic: What experimental assays are used to evaluate the iron-binding efficiency of this compound?

Answer:

  • CAS Assay : Quantify siderophore activity by measuring colorimetric shifts in iron-bound vs. unbound states.
  • Spectrophotometry : Monitor absorbance at 450 nm under controlled pH (6.0–7.5) to determine iron-chelation kinetics.
  • Competitive Binding : Compare with reference siderophores (e.g., ferrioxamine B) to establish relative efficiency .

Q. Advanced: How should researchers design comparative studies analyzing this compound against other fungal siderophores?

Answer:

  • Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example, compare dimethylated vs. non-dimethylated siderophores in iron uptake pathways.
  • Controls : Include structural analogs (e.g., neocoprogen I) and negative controls (e.g., iron-replete media).
  • Data Analysis : Apply mixed-effects models to account for biological variability and batch effects .

Q. Basic: What steps ensure reproducibility in isolating this compound across laboratories?

Answer:

  • Protocol Standardization : Adhere to NIH preclinical guidelines for reporting experimental conditions (e.g., fungal growth media composition, extraction solvents) .
  • Reference Materials : Use authenticated fungal strains (e.g., ATCC 26293) and publish detailed spectral data (NMR chemical shifts, FAB-MS peaks) for cross-validation .

Q. Advanced: How can response surface methodology (RSM) optimize this compound production in fungal cultures?

Answer:

  • Design : Use a central composite design (CCD) to test variables (e.g., pH, temperature, carbon source). For example:

    VariableLow LevelHigh LevelAlpha Value
    pH5.07.00.75
    Temp (°C)25300.82
    (Adapted from RSM frameworks) .
  • Analysis : Fit data to a quadratic model and validate via ANOVA. Prioritize factors with significant alpha values (e.g., pH > temperature) .

Q. Basic: How should researchers address variability in biological replicates when quantifying this compound?

Answer:

  • Statistical Models : Use ANOVA to differentiate technical vs. biological variability. Report confidence intervals (CI) for mean values.
  • Data Transformation : Normalize siderophore yields to fungal biomass (dry weight) or protein content .

Q. Advanced: What advanced spectroscopic techniques complement NMR for elucidating this compound’s structure?

Answer:

  • X-ray Crystallography : Resolve 3D conformation of the trihydroxamate backbone.
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C₁₉H₂₇N₃O₆) and isotopic patterns.
  • Circular Dichroism (CD) : Analyze chiral centers in dimethylated regions .

Properties

IUPAC Name

[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N6O12.Fe/c1-24(12-18-42)21-30(44)39(50)15-6-9-27-33(47)37-28(34(48)36-27)10-7-16-40(51)32(46)23-26(3)14-20-53-35(49)29(38(4)5)11-8-17-41(52)31(45)22-25(2)13-19-43;/h21-23,27-29,42-43H,6-20H2,1-5H3,(H,36,48)(H,37,47);/q-3;+3/b24-21-,25-22+,26-23-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHISTLPUACCFK-IYMJAPOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])N(C)C)[O-])[O-])CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)/C=C(\C)/CCO)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55FeN6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117892-97-4
Record name N(alpha)-Dimethylcoprogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117892974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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